1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with various targets, including enzymes like carbonic anhydrase .
Mode of Action
It’s known that pyrrolidine derivatives can inhibit enzymes, thereby affecting the biochemical processes within the cell . For instance, some pyrrolidine-2,5-diones have shown inhibitory activity on human carbonic anhydrase isoenzymes .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine scaffold is known to be a versatile structure in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .
Result of Action
The inhibition of enzymes like carbonic anhydrase can lead to a disruption in several physiological processes .
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted amides with appropriate reagents under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound has a similar pyrrolidine ring structure but lacks the trifluoromethyl group, resulting in different biological activities.
Pyrrolidine-2-one: Another related compound with a different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXGWUKTWXWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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